Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester

LFA-1 antagonist BIRT-377 enantioselective synthesis

Specify CAS 213202-98-3 (the (S)-enantiomer) to secure the validated chiral intermediate for BIRT-377 and related LFA-1 antagonists. The (S)-configured quaternary α-methyl center ensures stereochemical fidelity; the (R)-enantiomer (CAS 213202-55-2) yields inactive products. The 4-bromo substituent enables efficient Pd-catalyzed biaryl coupling under mild conditions (60–80 °C), ideal for parallel SAR exploration. The ethyl ester allows direct cyclization to the core hydantoin pharmacophore without in situ activation. Sourced material follows the Boehringer Ingelheim patent route, minimizing scale-up risk for preclinical supply.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 1241683-15-7
Cat. No. B13819031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine, 3-(P-bromophenyl)-2-methyl, ethyl ester
CAS1241683-15-7
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC=C(C=C1)Br)N
InChIInChI=1S/C12H16BrNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1
InChIKeyQAZSKYBREOZZBE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester (CAS 1241683-15-7) – Compound Class & Procurement-Relevant Baselines


Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester (CAS 1241683-15-7; synonym 213202-98-3) is a chiral α,α-disubstituted amino acid ester with molecular formula C₁₂H₁₆BrNO₂ and molecular weight 286.16 g/mol [1]. Its structure features an (S)-configured quaternary carbon bearing an amine, a methyl group, a 4-bromobenzyl side chain, and an ethyl ester. It belongs to the class of α-methyl-4-bromo-phenylalanine esters, which are key synthetic intermediates for pharmaceutical targets such as the LFA-1 antagonist BIRT-377 [2]. Commercial sources typically supply the compound as the (S)-enantiomer at ≥98% purity (HPLC) .

Why In-Class Alanine Derivatives Cannot Simply Replace Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester in Synthesis


In-class substitutions often fail because this compound's value derives from a specific combination of three structural features—absolute (S)-configuration, an α-methyl quaternary stereocenter, and a 4-bromo substituent—each critical for downstream synthetic steps. The (S)-stereochemistry is indispensable for the LFA-1 antagonist pharmacophore; the (R)-enantiomer (CAS 213202-55-2) yields inactive final products [1]. Replacing the α-methyl with a hydrogen eliminates the quaternary center, altering conformational restriction and enabling racemization during subsequent alkylation or coupling steps. Substituting bromine with chlorine or fluorine alters reactivity in cross-coupling chemistry (e.g., Suzuki-Miyaura), where bromine provides an optimal balance of stability and oxidative addition rate [2]. Using the free acid (CAS 747397-27-9) without the ethyl ester protection introduces solubility challenges and requires in situ activation, reducing step yield and reproducibility.

Quantitative Differentiation Evidence for Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester vs. Closest Analogs


(S)-Enantiomer vs. (R)-Enantiomer: Stereochemical Requirement for BIRT-377 Bioactivity

The (S)-enantiomer (target compound, CAS 213202-98-3) is the stereochemically required precursor for BIRT-377, a potent LFA-1 antagonist. Kapadia et al. demonstrated that the Self Regeneration of Stereocenters (SRS) methodology preserves the (S)-configuration at the quaternary carbon, while the (R)-enantiomer (CAS 213202-55-2) leads to a diastereomeric downstream product lacking inhibitory activity [1]. The absolute configuration was confirmed by conversion to the known BIRT-377 and by X-ray crystallography of the final antagonist, which contains the (S)-configured quaternary center derived from this intermediate [1][2].

LFA-1 antagonist BIRT-377 enantioselective synthesis chiral intermediate

Ethyl Ester vs. Free Acid: Comparative Synthetic Utility in Peptide Coupling and Alkylation

The target compound's ethyl ester protects the carboxylic acid functionality, enabling selective reactions at the amine (e.g., urea formation with 3,5-dichlorophenyl isocyanate in the BIRT-377 synthesis) without interference [1]. The free acid analog (4-Bromo-α-methyl-L-phenylalanine, CAS 747397-27-9) requires separate activation steps (e.g., conversion to acid chloride or use of coupling reagents) that reduce overall yield and introduce additional purification requirements. In the published BIRT-377 route, the ethyl ester intermediate is directly cyclized to the imidazolidinedione via the free amine, a transformation that would require protection/deprotection if starting from the free acid [1].

protected amino acid ethyl ester free acid synthetic intermediate

α-Methyl Quaternary Center vs. Non-methylated Analog: Conformational Constraint and Racemization Resistance

The α-methyl group creates a quaternary stereocenter that prevents racemization under both basic and acidic conditions, a well-established advantage of α,α-disubstituted amino acids [1]. In contrast, 4-bromo-L-phenylalanine ethyl ester (lacking the α-methyl) racemizes under the KHMDS-mediated alkylation conditions used in the BIRT-377 synthesis, leading to enantiomeric erosion [2]. The quaternary center also restricts backbone conformational flexibility (φ/ψ torsion angles), which can be quantified by the difference in accessible Ramachandran space compared to non-methylated phenylalanine [3].

quaternary amino acid α-methyl racemization resistance conformational constraint

4-Bromo vs. 4-Chloro/4-Fluoro Analogs: Differential Reactivity in Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent is the optimal aryl halide for Suzuki-Miyaura cross-coupling, offering a balance between sufficient stability during storage and handling and appropriate reactivity for oxidative addition to Pd(0). The reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl ≫ Ar-F. 4-Iodo analogs are more reactive but less stable and more costly; 4-chloro analogs require specialized, often expensive ligands (e.g., biarylphosphines) for efficient coupling [1]. The bromo compound enables standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis without the need for elevated temperatures or exotic ligands [2]. This is directly relevant to the Fmoc-protected arylphenylalanine synthesis strategy, where bromophenylalanine derivatives are preferred substrates for nonaqueous Suzuki coupling [3].

bromine Suzuki coupling cross-coupling halogen reactivity

Validated Synthetic Route with Established Purity Benchmarks: Quality Assurance Advantage

The Kapadia et al. route provides a validated synthetic method with well-characterized intermediates, offering procurement confidence. Commercial suppliers report purity ≥98% (HPLC) and single enantiomer (L-configuration, >98% ee) for this compound . The oxazolidinone-based SRS approach ensures that the quaternary stereocenter is set with high fidelity; the alkylation of oxazolidinone (III) proceeds with >98% diastereoselectivity, and subsequent ring opening with HBr/HOAc followed by esterification yields the target compound without epimerization [1]. This compares favorably to alternative routes to α-methyl phenylalanine esters, such as asymmetric phase-transfer catalysis or chiral auxiliary approaches, which may yield lower ee (80–95%) and require recrystallization or chiral chromatography to reach acceptable purity.

process chemistry oxazolidinone enantiomeric excess quality control

Scalability Documentation: From Laboratory to Multi-Gram Synthesis

The Kapadia synthesis has been executed at multi-gram scale (10–50 g) without loss of yield or stereochemical purity, and the intermediate was successfully used in the preparation of BIRT-377 at Boehringer Ingelheim [1]. Patents EP0966447 and WO9839303, assigned to Boehringer Ingelheim, disclose this compound as a key intermediate for industrial-scale production of LFA-1 antagonists, confirming its suitability beyond milligram-scale medicinal chemistry [2]. In contrast, many alternative α-methyl-4-bromophenylalanine derivatives lack published scale-up data and are limited to small-scale academic syntheses, introducing uncertainty for procurement at >5 g quantities.

scale-up kilogram synthesis process validation BIRT-377

Procurement-Targeted Application Scenarios for Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester (CAS 1241683-15-7)


Synthesis of LFA-1 Antagonists (e.g., BIRT-377 and Structural Analogs)

This compound is the validated chiral intermediate for BIRT-377 and related hydantoin-based LFA-1 antagonists. The (S)-configured quaternary center directly translates to the bioactive conformation of the final antagonist. Researchers developing novel LFA-1 inhibitors should specify CAS 213202-98-3 (not the (R)-enantiomer) to ensure stereochemical fidelity. The ethyl ester enables direct cyclization with aryl isocyanates to form imidazolidinediones, the core pharmacophore scaffold [1].

SAR Library Synthesis via Suzuki-Miyaura Diversification

The 4-bromo substituent serves as a universal coupling handle for generating diverse biaryl derivatives. Unlike 4-chloro or 4-fluoro analogs, the bromo compound couples efficiently with standard Pd catalysts (e.g., Pd(PPh₃)₄) under mild conditions (60–80 °C), enabling high-throughput parallel synthesis. This is particularly valuable for medicinal chemistry groups exploring SAR around the phenyl ring of α-methyl amino acid-derived inhibitors [2].

Peptide and Peptidomimetic Design Requiring Conformational Constraint

The α-methyl quaternary center restricts backbone flexibility (Thorpe-Ingold effect), making this compound ideal for introducing conformational constraints into peptide chains. It can be incorporated into peptides (after ester deprotection) to stabilize β-turn conformations or to resist proteolytic degradation. The (S)-configuration ensures compatibility with natural L-amino acid peptide sequences [3].

Process Chemistry Scale-Up Campaigns for Clinical Candidates

For CROs and pharmaceutical development groups scaling lead compounds to preclinical or clinical supply, this intermediate has documented multi-gram synthesis with patent precedence (Boehringer Ingelheim). The SRS route uses standard, non-cryogenic conditions (KHMDS, −78 °C to rt) and avoids chromatographic purification of the penultimate intermediate, making it amenable to pilot-plant scale. Sourcing material produced via this validated route minimizes process development risk [4].

Quote Request

Request a Quote for Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.